5-Fluoro-2-hydrazinylpyridine dihydrochloride
Overview
Description
5-Fluoro-2-hydrazinylpyridine dihydrochloride: is a chemical compound with the molecular formula C5H8Cl2FN3 and a molecular weight of 200.04 g/mol . It is a derivative of pyridine, substituted with a fluorine atom at the 5-position and a hydrazinyl group at the 2-position, forming a dihydrochloride salt. This compound is known for its applications in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydrazinylpyridine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine as the starting material.
Hydrazination: The 5-fluoropyridine undergoes hydrazination by reacting with hydrazine hydrate under controlled conditions. This reaction introduces the hydrazinyl group at the 2-position of the pyridine ring.
Formation of Dihydrochloride Salt: The resulting 5-fluoro-2-hydrazinylpyridine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-hydrazinylpyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Azo Compounds: Formed through oxidation of the hydrazinyl group.
Amines: Formed through reduction reactions.
Substituted Pyridines: Formed through nucleophilic substitution of the fluorine atom.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Biological Probes: Used as a probe to study biological pathways and mechanisms.
Medicine:
Drug Development: Explored for its potential in the development of new pharmaceuticals, particularly in oncology and infectious diseases.
Diagnostic Agents: Investigated for use in diagnostic imaging and assays.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydrazinylpyridine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Hydrazinopyridine: Lacks the fluorine substitution, which may affect its reactivity and binding properties.
5-Fluoropyridine: Lacks the hydrazinyl group, limiting its applications in enzyme inhibition and other biochemical studies.
2-Fluoro-5-hydrazinylpyridine: A positional isomer with different reactivity and properties.
Uniqueness: 5-Fluoro-2-hydrazinylpyridine dihydrochloride is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(5-fluoropyridin-2-yl)hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.2ClH/c6-4-1-2-5(9-7)8-3-4;;/h1-3H,7H2,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXROBUBIQWJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744319 | |
Record name | 5-Fluoro-2-hydrazinylpyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401426-18-3 | |
Record name | 5-Fluoro-2-hydrazinylpyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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